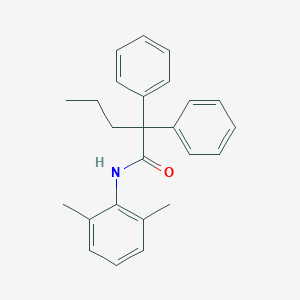
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide, also known as Dibenzylamine, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to bind to the mu-opioid receptor and the cannabinoid receptor, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic in high doses, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee can be synthesized through the reaction of 2,6-dimethylaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It is known to have analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Fórmula molecular |
C25H27NO |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide |
InChI |
InChI=1S/C25H27NO/c1-4-18-25(21-14-7-5-8-15-21,22-16-9-6-10-17-22)24(27)26-23-19(2)12-11-13-20(23)3/h5-17H,4,18H2,1-3H3,(H,26,27) |
Clave InChI |
HNNBWILTXOSPNW-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide](/img/structure/B286516.png)
![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286525.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)